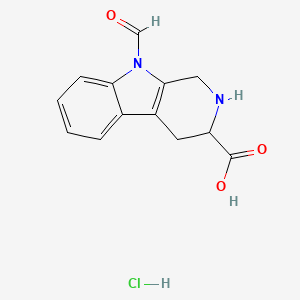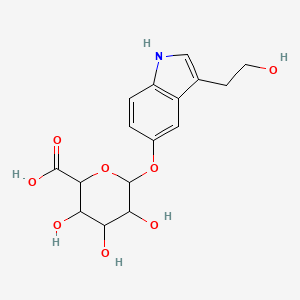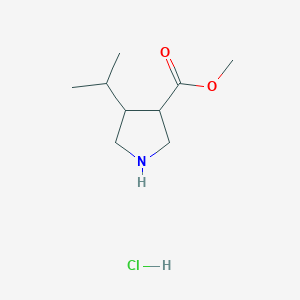
3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₂₀N₂O₃S and a molecular weight of 320.41 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO₂NH₂). Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with N,N-diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents . The exact molecular targets and pathways for this specific compound may vary and require further research to elucidate .
Comparison with Similar Compounds
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, they differ in their substituents and overall structure, leading to variations in their pharmacological activities and applications . For example:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
CAS No. |
556020-54-3 |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-3-18(4-2)22(19,20)14-10-11-16(15(17)12-14)21-13-8-6-5-7-9-13/h5-12H,3-4,17H2,1-2H3 |
InChI Key |
ZRQLYUUWIWGBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)



![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)




![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)

![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)
